2-Amino-6-fluoro-4-pyridin-3-ylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-6-fluoro-4-pyridin-3-ylbenzoic acid” is a chemical compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 . It is also known by its synonyms “2-amino-6-fluoro-4-(pyridin-3-yl)benzoic acid” and "Benzoic acid, 2-amino-6-fluoro-4-(3-pyridinyl)" .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, involves various methods. These include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a pyridin-3-yl group with a fluorine atom at the 6th position and an amino group at the 2nd position .Scientific Research Applications
Anticancer Activity
Research on compounds structurally related to 2-amino-6-fluoro-4-pyridin-3-ylbenzoic acid demonstrates their potential in cancer treatment. For instance, compounds with fluoro and pyridinyl substitutions have shown significant anti-lung cancer activity through their interaction with various cell lines, indicating their role in the development of novel anticancer drugs (Hammam et al., 2005). Similarly, compounds like 2-amino benzothiazole, when modified with fluoro substitutions, exhibit antimycobacterial activity, further demonstrating the therapeutic versatility of fluoro-substituted compounds in microbial inhibition (Sathe et al., 2011).
Development of Peptidomimetics
Fluoro-substituted pyridine derivatives are explored for their utility as scaffolds in peptidomimetic development. The creation of 2,3,4-substituted pyridines aids in the synthesis of molecules mimicking peptides, which can be crucial in designing drugs that can more easily penetrate biological membranes or be more resistant to enzymatic degradation, thus enhancing drug efficacy (Saitton et al., 2004).
Nucleic Acid-Based Imaging
The development of nucleic acid-based imaging technologies has been advanced through the creation of unnatural base pairs between fluorophore and quencher nucleobase analogues. These pairs, incorporating elements such as 2-amino-6-fluoro-7-substituted benzothiazoles, function as reporter-quencher pairs when integrated into DNA, facilitating the detection of specific nucleic acid sequences in diagnostic and research applications (Kimoto et al., 2010).
Antimicrobial and Antitumor Activities
The synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions has been reported, with these compounds exhibiting both antimicrobial and antitumor activities. This highlights the broader potential of fluoro and pyridine-containing compounds in the development of new therapeutic agents targeting a wide range of diseases (El-Borai et al., 2012).
Properties
IUPAC Name |
2-amino-6-fluoro-4-pyridin-3-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-4-8(7-2-1-3-15-6-7)5-10(14)11(9)12(16)17/h1-6H,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMUSPBAOOKKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C(=C2)F)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.